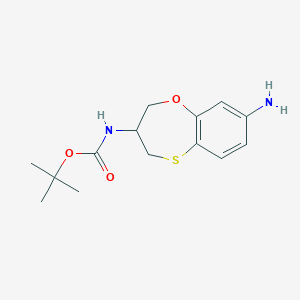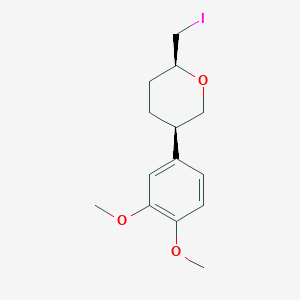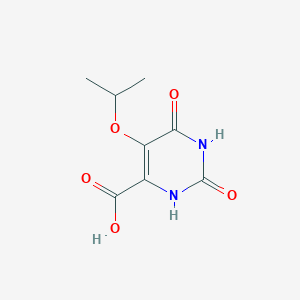
2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Propan-2-yloxy Group: This step involves the alkylation of the pyrimidine ring with isopropyl alcohol in the presence of a suitable base.
Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the dioxo groups and the carboxylation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, alcohols in the presence of a base.
Major Products
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with hydroxyl groups replacing the dioxo groups.
Substituted Derivatives: Compounds with different alkoxy groups replacing the propan-2-yloxy group.
Scientific Research Applications
2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its structural similarity to biological pyrimidines.
Mechanism of Action
The mechanism of action of 2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by mimicking the natural substrates or binding to the active site.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Lacks the propan-2-yloxy group.
5-(Propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Lacks the dioxo groups.
Uniqueness
2,6-Dioxo-5-(propan-2-yloxy)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to the presence of both the dioxo groups and the propan-2-yloxy group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10N2O5 |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
2,4-dioxo-5-propan-2-yloxy-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H10N2O5/c1-3(2)15-5-4(7(12)13)9-8(14)10-6(5)11/h3H,1-2H3,(H,12,13)(H2,9,10,11,14) |
InChI Key |
GZYTUZPPKNAPHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(NC(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13218853.png)

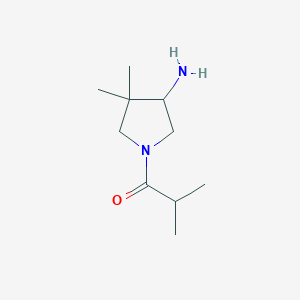
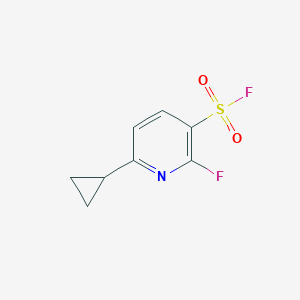

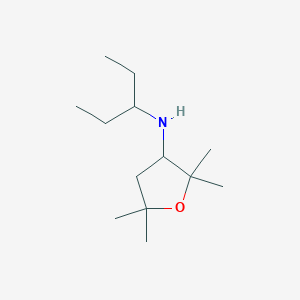

![Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13218907.png)
![1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13218914.png)

![3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13218926.png)
